Cas no 2227720-99-0 (ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate)

ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate
- ethyl 4-[(2S)-oxiran-2-yl]piperidine-1-carboxylate
- EN300-1769681
- 2227720-99-0
-
- Inchi: 1S/C10H17NO3/c1-2-13-10(12)11-5-3-8(4-6-11)9-7-14-9/h8-9H,2-7H2,1H3/t9-/m1/s1
- InChI Key: LPFXQSONBJZQLJ-SECBINFHSA-N
- SMILES: O1C[C@@H]1C1CCN(C(=O)OCC)CC1
Computed Properties
- Exact Mass: 199.12084340g/mol
- Monoisotopic Mass: 199.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.1Ų
- XLogP3: 0.9
ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1769681-0.05g |
ethyl 4-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |
2227720-99-0 | 0.05g |
$1368.0 | 2023-09-20 | ||
Enamine | EN300-1769681-5.0g |
ethyl 4-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |
2227720-99-0 | 5g |
$4722.0 | 2023-05-23 | ||
Enamine | EN300-1769681-0.1g |
ethyl 4-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |
2227720-99-0 | 0.1g |
$1433.0 | 2023-09-20 | ||
Enamine | EN300-1769681-0.5g |
ethyl 4-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |
2227720-99-0 | 0.5g |
$1563.0 | 2023-09-20 | ||
Enamine | EN300-1769681-10.0g |
ethyl 4-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |
2227720-99-0 | 10g |
$7004.0 | 2023-05-23 | ||
Enamine | EN300-1769681-10g |
ethyl 4-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |
2227720-99-0 | 10g |
$7004.0 | 2023-09-20 | ||
Enamine | EN300-1769681-1g |
ethyl 4-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |
2227720-99-0 | 1g |
$1629.0 | 2023-09-20 | ||
Enamine | EN300-1769681-1.0g |
ethyl 4-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |
2227720-99-0 | 1g |
$1629.0 | 2023-05-23 | ||
Enamine | EN300-1769681-2.5g |
ethyl 4-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |
2227720-99-0 | 2.5g |
$3191.0 | 2023-09-20 | ||
Enamine | EN300-1769681-0.25g |
ethyl 4-[(2S)-oxiran-2-yl]piperidine-1-carboxylate |
2227720-99-0 | 0.25g |
$1498.0 | 2023-09-20 |
ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate Related Literature
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Additional information on ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate
Professional Introduction to Ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate (CAS No. 2227720-99-0)
Ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate, with the CAS number 2227720-99-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to the class of piperidine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The presence of an oxirane ring in its structure adds an additional layer of complexity, making it a valuable scaffold for medicinal chemists exploring novel pharmacophores.
The structural features of ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate make it a promising candidate for further investigation in various therapeutic areas. The piperidine moiety is a common structural motif in many drugs due to its ability to interact with biological targets such as enzymes and receptors. Specifically, the stereochemistry at the 2-position of the oxirane ring, denoted as (2S), plays a crucial role in determining the compound's biological activity and pharmacokinetic properties.
In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The enantiomeric purity of ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate is essential for ensuring its efficacy and minimizing potential side effects. Advanced synthetic methodologies have been employed to achieve high enantiomeric excess, making this compound an attractive option for further preclinical and clinical studies.
One of the most compelling aspects of ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate is its potential as a building block for more complex drug molecules. The oxirane ring can undergo various chemical transformations, allowing for the introduction of additional functional groups that can enhance binding affinity or modulate metabolic stability. This flexibility makes it a versatile intermediate in synthetic chemistry, particularly in the design of novel inhibitors and agonists.
Recent research has highlighted the importance of piperidine derivatives in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. The ability of ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate to interact with specific neurotransmitter receptors has been explored in several preclinical studies. These studies suggest that this compound may have neuroprotective properties and could potentially be developed into a new generation of therapeutics for central nervous system disorders.
The synthesis of ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Modern synthetic techniques, including asymmetric catalysis and chiral auxiliary strategies, have been employed to streamline the process. The use of these advanced methods not only improves efficiency but also enhances the scalability of production, making it feasible for industrial applications.
In addition to its therapeutic potential, ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate has shown promise in drug discovery programs aimed at developing treatments for infectious diseases. The oxirane ring can be functionalized to create compounds that exhibit broad-spectrum antimicrobial activity. This property makes it an interesting candidate for further investigation in collaboration with infectious disease researchers.
The pharmacokinetic profile of ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate is another critical aspect that has been thoroughly examined. Studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its clinical success. Understanding these parameters helps in optimizing dosing regimens and predicting potential drug-drug interactions.
Future research directions for ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate include exploring its mechanism of action in detail and evaluating its efficacy in animal models of human diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate these endeavors, leading to the development of novel therapeutics based on this promising scaffold.
The versatility and potential applications of ethyl 4-(2S)-oxiran-2-ylpiperidine-1-carboxylate make it a valuable asset in the pharmaceutical industry. Its unique structural features and favorable biological properties position it as a key intermediate in the synthesis of next-generation drugs. As research continues to uncover new therapeutic possibilities, this compound is likely to play an increasingly important role in drug development efforts worldwide.
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